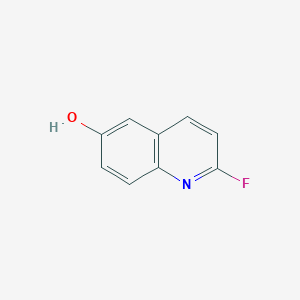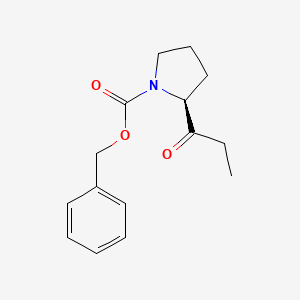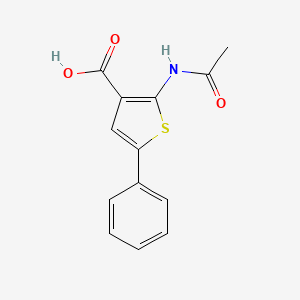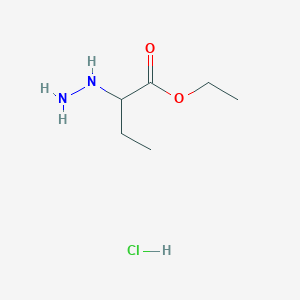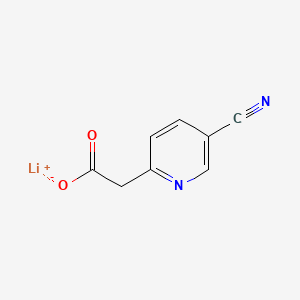![molecular formula C12H15NO3 B13497741 2-[3-(Benzyloxy)azetidin-1-yl]acetic acid](/img/structure/B13497741.png)
2-[3-(Benzyloxy)azetidin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Benzyloxy)azetidin-1-yl]acetic acid is a compound that belongs to the class of azetidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
While specific industrial production methods for 2-[3-(Benzyloxy)azetidin-1-yl]acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzyloxy)azetidin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The azetidine ring can be reduced to form saturated amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Saturated amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
2-[3-(Benzyloxy)azetidin-1-yl]acetic acid has several applications in scientific research:
Biology: The compound can be used to study the structure-activity relationships of azetidine derivatives and their interactions with biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-[3-(Benzyloxy)azetidin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the azetidine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
(Azetidin-3-yl)acetic acid: A structural analogue used as a building block for pharmaceuticals.
(3-Arylazetidin-3-yl)acetates: Used for the preparation of pharmaceutically active agents.
Methyl 2-(oxetan-3-ylidene)acetate: Another heterocyclic amino acid derivative with similar synthetic routes.
Uniqueness
2-[3-(Benzyloxy)azetidin-1-yl]acetic acid stands out due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This unique structural feature allows for the exploration of new chemical space and the development of novel compounds with potentially enhanced properties .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-(3-phenylmethoxyazetidin-1-yl)acetic acid |
InChI |
InChI=1S/C12H15NO3/c14-12(15)8-13-6-11(7-13)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15) |
InChI Key |
DFCOQYJEUBAKNN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride](/img/structure/B13497665.png)
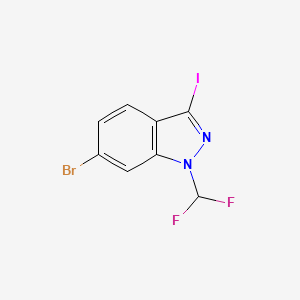
![(3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide](/img/structure/B13497675.png)

![6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13497685.png)
